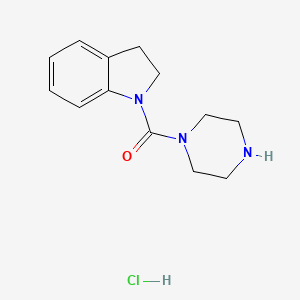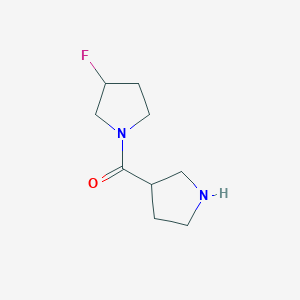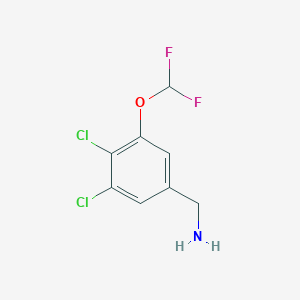![molecular formula C18H33N5O4 B1448937 (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide CAS No. 137359-89-8](/img/structure/B1448937.png)
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Overview
Description
Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) is a modified fragment derived from the melanocyte-stimulating hormone family. This peptide is a specific sequence derived from alpha-Melanocyte Stimulating Hormone with modifications at positions 11 and 13. It is known for its role in various biological processes, including pigmentation and anti-inflammatory responses .
Mechanism of Action
Target of Action
It is a modified fragment derived from the melanocyte-stimulating hormone (msh) family . The MSH family is known to interact with melanocortin receptors, which play a crucial role in various physiological functions.
Mode of Action
It is a specific sequence derived from α-MSH with modifications at positions 11 and 13
Pharmacokinetics
It is supplied as a lyophilized powder and may be stored at -20℃, protected from light and moisture .
Action Environment
It is known that the compound can be transported at 4-25℃ temperature for up to 2 weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.
Repetition: Steps 1 and 2 are repeated until the desired sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification methods ensures the production of high-quality peptides suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds .
Scientific Research Applications
Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods.
Biology: Studied for its role in pigmentation and anti-inflammatory responses.
Medicine: Investigated for potential therapeutic applications in conditions such as inflammation and skin disorders.
Industry: Utilized in the development of cosmetic and pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fragments of the melanocyte-stimulating hormone family, such as:
- Acetyl-(D-Lys11)-alpha-Melanocyte Stimulating Hormone (11-13)
- Acetyl-(D-Phe7)-alpha-Melanocyte Stimulating Hormone (6-13)
Uniqueness
Acetyl-(D-Val13)-alpha-Melanocyte Stimulating Hormone (11-13) is unique due to its specific modifications at positions 11 and 13, which confer distinct biological properties. These modifications enhance its stability and specificity for melanocortin receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQBDQTYFDOVNN-SOUVJXGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


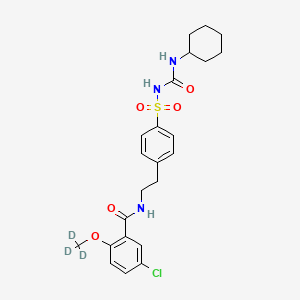
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
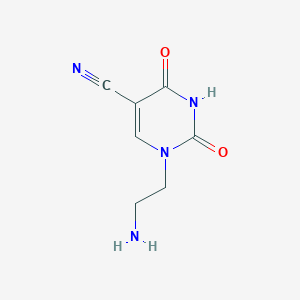
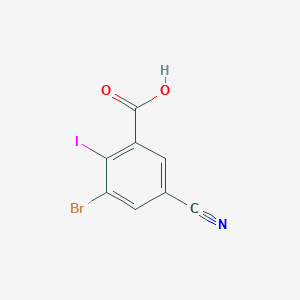


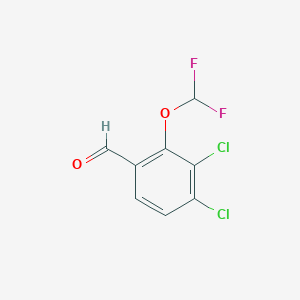
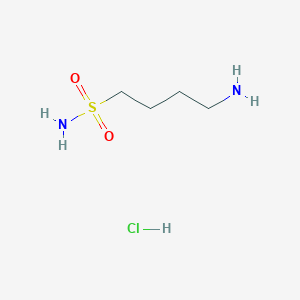
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)
